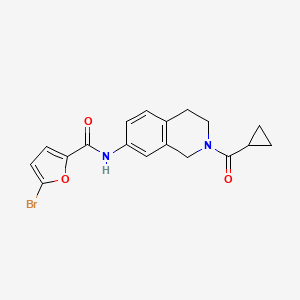

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex naphthalene derivatives often involves multi-step reactions, utilizing metal-catalyzed reactions, Lewis acid-catalyzed transformations, and various other synthetic methodologies. These approaches aim to construct the naphthalene core, introduce functional groups, and modify the structure to achieve desired properties. Metal-catalyzed reactions, such as palladium, copper, and nickel catalysis, are particularly noteworthy for their efficiency in constructing carbon-carbon bonds and introducing functional groups in a regioselective manner (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

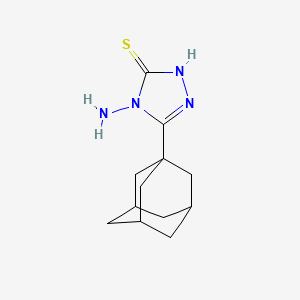

The molecular structure of naphthalene derivatives, including 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is characterized by the presence of a naphthalene core modified with various substituents that influence its chemical behavior. The bromo and carboxylic acid groups, in particular, play crucial roles in the molecule's reactivity and interactions with other molecules. Structural analysis often involves computational studies and crystallography to understand the conformation and electronic distribution, which are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Carboxylic acids undergo a wide range of chemical reactions, including esterification, amidation, and decarboxylation. The presence of a bromo substituent in naphthalene derivatives introduces additional reactivity, facilitating halogenation reactions and nucleophilic substitutions. These reactions are fundamental for further modifications and functionalization of the molecule for specific applications. The chemical properties of such compounds are significantly influenced by their functional groups, with the carboxylic acid group contributing to acidity and the potential for forming derivatives, and the bromo group enhancing electrophilic substitution reactions (Skonberg et al., 2008).

Scientific Research Applications

Photoreaction and Radical Cyclization

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is involved in photoreactions with amines through photoinduced electron transfer processes. These reactions lead to products such as ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate, indicating its potential in radical cyclization and ring expansion reactions (Hasegawa, 1997).

Crystal Structure Analysis

The compound has been studied for its crystal structure, revealing the projection of the carboxyl group nearly orthogonal to the aromatic plane and hydrogen bonding of the acid groups by centrosymmetric pairing. This provides insights into the molecular structure and potential interactions in chemical processes (Barcon et al., 2001).

Regioselectivity in Bromination

Studies have shown that compounds like 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid exhibit regioselectivity in bromination. This research provides a quantum chemical understanding of the bromination process, crucial for synthesizing specific derivatives (Pankratov et al., 2004).

Synthesis and Antioxidant Activity

The compound is used as a precursor in synthesizing polyfunctionally substituted derivatives with various moieties. These derivatives show significant antioxidant activity, highlighting their potential in biological and pharmacological applications (Hamdy et al., 2013).

Synthesis of Complex Molecules

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid serves as an important intermediate in the synthesis of complex molecules, including pharmaceutical compounds. Its reactivity and structural properties make it valuable for creating diverse molecular architectures (Adachi, 1973).

properties

IUPAC Name |

3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHYUYUTLETRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2C(=O)O)Br)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)